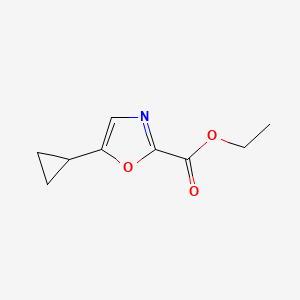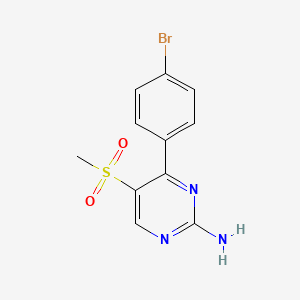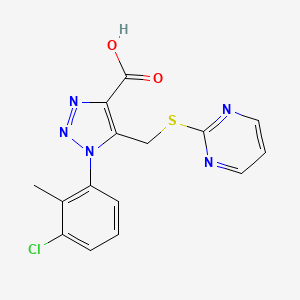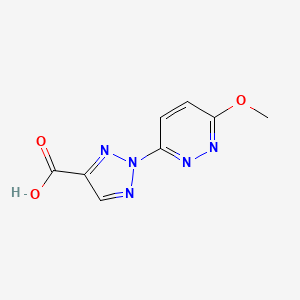
Ethyl 5-cyclopropyloxazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl5-cyclopropyloxazole-2-carboxylate is a heterocyclic compound featuring an oxazole ring substituted with an ethyl ester group and a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl5-cyclopropyloxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with cyclopropylamine to form an intermediate, which then undergoes cyclization with formamide to yield the desired oxazole derivative.
Industrial Production Methods: Industrial production of Ethyl5-cyclopropyloxazole-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: Ethyl5-cyclopropyloxazole-2-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the carbon adjacent to the nitrogen atom, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Alkylated oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl5-cyclopropyloxazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl5-cyclopropyloxazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to biological macromolecules. This binding can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl5-methyloxazole-2-carboxylate: Similar structure but with a methyl group instead of a cyclopropyl group.
Ethyl5-phenyl-oxazole-2-carboxylate: Contains a phenyl group, offering different electronic and steric properties.
Ethyl5-isopropyloxazole-2-carboxylate: Features an isopropyl group, affecting its reactivity and biological activity.
Uniqueness: Ethyl5-cyclopropyloxazole-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic characteristics. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H11NO3 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
ethyl 5-cyclopropyl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-2-12-9(11)8-10-5-7(13-8)6-3-4-6/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
MLOLZUYRCQVVQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC=C(O1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11789475.png)


![(S)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789491.png)


![tert-Butyl 3-(o-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11789519.png)
![1-(3-Chloro-4-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789527.png)


![4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11789535.png)

![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine](/img/structure/B11789548.png)
